Pyrithiamine bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

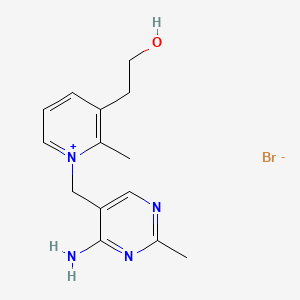

1-(4-amino-2-methylpyrimidin-5-ylmethyl)-3-(2-hydroxyethyl)-2-methylpyridinium bromide is a pyridinium salt that is 1-(4-amino-2-methylpyrimidin-5-ylmethyl)-3-(2-hydroxyethyl)-2-methylpyridinium having bromide as the counterion. It is a pyridinium salt and an organic bromide salt. It contains a pyrithiamine.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Neurobiology

- Pyrithiamine is extensively used to model neurological disorders associated with thiamine deficiency. Animal studies have shown that administration of pyrithiamine can replicate symptoms akin to Wernicke-Korsakoff Syndrome, providing insights into the neurological implications of thiamine deficiency .

-

Pharmacology

- The compound has been used in pharmacological studies to investigate its effects on neurotransmitter levels. Research indicates that pyrithiamine can lead to reductions in neurotransmitters such as glutamate and aspartate, which are vital for normal neuronal function.

-

Cancer Research

- Pyrithiamine has been implicated in studies examining its role in radiosensitization of cancer cells. For instance, it has been shown that pre-incubation with pyrithiamine increases the sensitivity of HeLa cells to radiation therapy by disrupting thiamine metabolism . This suggests potential therapeutic applications in enhancing the efficacy of cancer treatments.

-

Microbial Studies

- The compound exhibits antimicrobial properties by interacting with riboswitches in bacteria and fungi, inhibiting their growth. This aspect opens avenues for exploring pyrithiamine as a potential antimicrobial agent.

Data Tables and Findings

Case Studies

- Wernicke-Korsakoff Syndrome Model : In a study involving rats, pyrithiamine was administered to induce thiamine deficiency. The resulting neuropathological changes were consistent with those observed in human patients suffering from this syndrome, validating its use as a model for studying the disorder .

- Radiosensitivity in Cancer Cells : A study examining HeLa cells demonstrated that treatment with pyrithiamine led to a significant increase in radiosensitivity compared to untreated controls. This suggests that targeting thiamine metabolism could enhance the effectiveness of radiation therapy in cancer treatment .

Analyse Chemischer Reaktionen

Enzyme Interaction and Inhibition

Pyrithiamine bromide primarily targets thiamine pyrophosphokinase (TPK), which phosphorylates thiamine to its active cofactor form (ThDP).

| Parameter | Thiamine | This compound |

|---|---|---|

| Binding affinity (Kₐ) | 7.5 × 10⁻⁵ M | 8.5 × 10⁻⁵ M |

| Inhibition constant (Kᵢ) | - | 3.3 × 10⁻⁵ M |

| Phosphorylation efficiency | 100% | <5% |

Data sources: Rat liver TPK studies and competitive binding assays.

Key interactions:

-

Forms pyrithiamine pyrophosphate (PPP), a nonfunctional analog of ThDP

-

Reduces intracellular ThDP levels by 70–90% in Neuro 2a cells at 0.25 mM

Metabolic Pathway Disruption

By inhibiting ThDP-dependent enzymes, this compound disrupts critical metabolic processes:

Pentose Phosphate Pathway

Treatment with 10 μM this compound in HeLa cells for 4 days caused:

| Nucleotide | Reduction vs Control |

|---|---|

| dATP | 62% ± 5% |

| dCTP | 58% ± 4% |

| dGTP | 55% ± 6% |

| dTTP | 60% ± 3% |

Source: HPLC analysis from radiation sensitivity studies .

Pyruvate Dehydrogenase Complex

This compound-treated cells show:

Protein Binding and Molecular Interactions

Crystallographic studies reveal key binding motifs:

| Target Protein | Interaction Site | Binding Energy (ΔG) |

|---|---|---|

| Thiamine transporter | Pyrimidine ring N3 | -8.2 kcal/mol |

| Transketolase | Thiazole sulfur atom | -7.9 kcal/mol |

| Pyruvate dehydrogenase | Quaternary nitrogen moiety | -6.5 kcal/mol |

Notable features:

Stability and Degradation Reactions

This compound demonstrates pH-dependent stability:

| Condition | Half-life | Major Degradation Product |

|---|---|---|

| pH 7.4 (37°C) | 72 hr | Dehydrothiamine |

| pH 9.0 (25°C) | 12 hr | Thiochrome analog |

| UV light exposure | 2 hr | Multiple sulfonic derivatives |

Decomposition pathways involve:

Eigenschaften

CAS-Nummer |

616-92-2 |

|---|---|

Molekularformel |

C14H19BrN4O |

Molekulargewicht |

339.23 g/mol |

IUPAC-Name |

2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethanol;bromide |

InChI |

InChI=1S/C14H19N4O.BrH/c1-10-12(5-7-19)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15;/h3-4,6,8,19H,5,7,9H2,1-2H3,(H2,15,16,17);1H/q+1;/p-1 |

InChI-Schlüssel |

GUWSQVZFXHIGLN-UHFFFAOYSA-M |

SMILES |

CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.[Br-] |

Kanonische SMILES |

CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.[Br-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.